Ioflupane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLAJVUJSVENX-HZMVEIRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCCF)C[C@@H]1C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155797-99-2 | |
| Record name | 2-Carbomethoxy-8-(3-fluoropropyl)-3-(4-iodophenyl)tropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155797992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IOFLUPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF232WE742 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Radiochemistry of Ioflupane
Radiochemical Quality Control and Analytical Techniques
Chromatographic Systems for Radiochemical Purity Assessment
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) plays a pivotal role in the production and quality control of [¹²³I]Ioflupane. It is extensively utilized for the purification of the radiolabeled compound after its synthesis. hpfb-dgpsa.caresearchgate.netymaws.comcomecer.commdpi.com This purification step is critical to separate the desired radiotracer from unreacted precursors, side products, and other impurities that may form during the radiolabeling process. mdpi.com
Beyond purification, HPLC is an essential analytical tool for assessing the radiochemical purity (RCP) of [¹²³I]this compound and for identifying and quantifying potential impurities. fda.govymaws.commdpi.comiaea.org New radiopharmaceuticals necessitate the development of specific HPLC methods capable of differentiating the parent tracer from its metabolites and other related compounds. iaea.org Non-radioactive reference compounds can be used during method optimization to establish retention times for each component, aiding in the selection of the optimal column and mobile phase. iaea.org In industrial settings, automated systems often integrate HPLC for both the purification and quality control of [¹²³I]this compound, enabling high-throughput production and ensuring consistent quality. comecer.com
Factors Influencing Radiochemical Purity and Impurity Analysis
Radiochemical purity (RCP) is a critical quality attribute for radiopharmaceuticals like [¹²³I]this compound, representing the proportion of total radioactivity present in the desired chemical form. ymaws.comusp.org Maintaining high RCP is paramount to ensure the accuracy of diagnostic imaging and to minimize patient exposure to unnecessary radiation from impurities. ymaws.com
Several factors can influence the radiochemical purity of [¹²³I]this compound:
Reaction Conditions: Parameters such as temperature, reaction time, and the specific reagents used during the radiolabeling process significantly impact the yield of the desired product and the formation of impurities. researchgate.netmdpi.com
Precursor Quality: The purity and stability of the non-radioactive precursor material are crucial, as impurities in the starting material can lead to corresponding radiolabeled impurities.
Oxidizing Agents: The choice and concentration of oxidizing agents (e.g., acidified H₂O₂) in electrophilic iodination reactions can affect the efficiency of labeling and the potential for side reactions. researchgate.net
Purification Efficiency: The effectiveness of the purification methods, particularly HPLC and solid-phase extraction (SPE), directly determines the removal of unreacted radionuclides and other chemical impurities. researchgate.netmdpi.com
Common impurities encountered in [¹²³I]this compound preparations include free [¹²³I]iodide and [¹²³I]FP-CIT acid. hres.ca Regulatory guidelines and pharmacopoeias specify minimum acceptable RCP levels for radiopharmaceuticals. For instance, [¹²³I]this compound (DaTscan) is typically required to have a radiochemical purity of not less than 96% at release and not less than 94% at expiry. hres.ca The levels of impurities are also strictly controlled, with free [¹²³I]iodide not exceeding 4% at release and 6% at expiry, and [¹²³I]FP-CIT acid not exceeding 2% at release and expiry. hres.ca
Analytical methods for assessing RCP and impurity profiles include:
High-Performance Liquid Chromatography (HPLC): As discussed, HPLC with radio-detectors and UV detectors is a primary method for separating and quantifying [¹²³I]this compound from its impurities. ymaws.commdpi.comiaea.org
Thin-Layer Chromatography (TLC): TLC is also employed for RCP testing and impurity analysis, often using paper or fiberglass sheets as the stationary phase and specific mobile phases to achieve separation. fda.govymaws.com While HPLC is generally considered analytically superior, TLC can also provide adequate separation for routine quality control. fda.gov
The following table summarizes typical radiochemical purity specifications for [¹²³I]this compound:
| Component | Specification at Release | Specification at Expiry | Analytical Method |
| [¹²³I]this compound (RCP) | ≥ 96% | ≥ 94% | HPLC, TLC hres.ca |
| Free [¹²³I]iodide | ≤ 4% | ≤ 6% | HPLC, TLC hres.ca |
| [¹²³I]FP-CIT acid | ≤ 2% | ≤ 2% | HPLC, TLC hres.ca |
Molecular Pharmacology and Dopamine Transporter Interaction Mechanisms of Ioflupane
Ioflupane Binding Affinity and Specificity to the Dopamine (B1211576) Transporter (DaT)
This compound binds reversibly and with high affinity to the human dopamine transporter. fda.govcuriumpharma.com This specific binding is concentrated in the striatum, a region of the brain with a high density of dopaminergic neurons. researchgate.net
In Vitro Binding Kinetics and Equilibrium Constants (Kᵢ, IC₅₀)
In vitro studies using recombinant human transporters have quantified the high affinity of this compound for the dopamine transporter. These studies have established key equilibrium and inhibition constants that define its binding characteristics. Specifically, this compound demonstrates a Kᵢ (inhibition constant) of 0.62 nM and an IC₅₀ (half-maximal inhibitory concentration) of 0.71 nM for the human dopamine transporter. fda.govcuriumpharma.commedscape.com
| Parameter | Value | Transporter |
| Kᵢ (Inhibition Constant) | 0.62 nM | Human Dopamine Transporter (DaT) |
| IC₅₀ (Half-maximal Inhibitory Concentration) | 0.71 nM | Human Dopamine Transporter (DaT) |
Competitive Binding Studies with Dopamine Reuptake Inhibitors (e.g., GBR 12909)
The specificity of this compound's interaction with the dopamine transporter has been rigorously confirmed through competitive binding assays. fda.govcuriumpharma.com In these studies, the binding of radiolabeled this compound is challenged by compounds known to be potent and selective DaT inhibitors, such as GBR 12909. Research on post-mortem human brain slices has shown that the presence of high concentrations of GBR 12909 effectively abolishes the binding of this compound in the striatum. fda.govcuriumpharma.com This competitive displacement indicates that this compound binds selectively to the presynaptic dopamine transporter at the same site as other specific DaT inhibitors. fda.gov
Autoradiographic Mapping of this compound Distribution in Post-Mortem Tissue
Autoradiography of human brain slices following exposure to radiolabeled this compound provides a visual map of its binding distribution. fda.govcuriumpharma.com These studies consistently show a high concentration of the radiolabel within the striatum, specifically the caudate nucleus and putamen. researchgate.netfda.govcuriumpharma.com This anatomical distribution aligns with the known high density of dopamine transporters in these brain regions, further verifying the specificity of this compound for DaT within the human brain. fda.gov
Interaction with Non-Dopaminergic Monoamine Transporters
While this compound exhibits a primary and high affinity for the dopamine transporter, its interaction with other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), has also been characterized to establish its selectivity profile.
Serotonin Transporter (SERT) Binding Characteristics and Selectivity
This compound also binds to the serotonin transporter, but with a notably lower affinity compared to its binding to DaT. europa.eunih.gov Studies utilizing recombinant human transporters have shown that this compound has an approximately 3- to 10-fold higher selectivity for DaT over SERT. europa.eufda.govnih.gov
Competition studies with the selective serotonin reuptake inhibitor (SSRI) citalopram (B1669093) demonstrated that citalopram reduced this compound binding in the neocortex and thalamus, areas with higher SERT density, but had only minor effects on its binding within the striatum. fda.govcuriumpharma.com This suggests that the extrastriatal binding of this compound is primarily associated with serotonin reuptake sites. fda.gov
Norepinephrine Transporter (NET) Binding Characteristics
This compound shows very low affinity for the norepinephrine transporter. In vitro studies with recombinant transporters indicate that this compound has over 110-fold greater selectivity for the human dopamine transporter compared to the norepinephrine transporter. fda.gov
This low affinity is further supported by competitive binding studies on post-mortem human brain tissue. The norepinephrine reuptake inhibitor desipramine (B1205290) had no discernible effect on the striatal binding of this compound. fda.govcuriumpharma.com While desipramine did reduce extrastriatal binding by 60% to 85%, its lack of impact in the DaT-rich striatum confirms the high selectivity of this compound for the dopamine transporter over the norepinephrine transporter. fda.govcuriumpharma.com
This compound as a Cocaine Analogue: Mechanistic Implications
This compound (¹²³I) is a structural analogue of cocaine, meaning it shares a similar chemical framework. reddit.comnih.govwikipedia.org Both molecules are tropane alkaloids that exhibit a high binding affinity for the presynaptic dopamine transporter (DaT) in the brain. reddit.comwikipedia.org However, their interaction with the transporter and the subsequent physiological effects differ significantly. This distinction is central to this compound's utility as a diagnostic imaging agent rather than a psychoactive substance. reddit.com
Cocaine's mechanism of action involves binding to and inhibiting the function of the dopamine transporter. reddit.com By blocking DaT, cocaine prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of extracellular dopamine, which prolongs stimulation of postsynaptic dopamine receptors and produces the characteristic psychoactive effects. reddit.com
In contrast, while this compound also binds to the dopamine transporter, it does not substantially inhibit its function. reddit.com Its design allows it to act as a ligand that can be labeled with a radioisotope (Iodine-123) and detected by Single Photon Emission Computed Tomography (SPECT) imaging. patsnap.com The binding of this compound to DaT is reversible and serves to map the location and density of these transporters without significantly altering their dopamine reuptake activity. nih.govrxlist.com Therefore, this compound is not psychoactive. reddit.com The key mechanistic implication is that this compound's binding serves as a proxy for the number of viable dopaminergic nerve terminals, making it a valuable biomarker for neurodegenerative diseases characterized by the loss of these neurons. wikipedia.orgpatsnap.com
| Feature | This compound | Cocaine |
|---|---|---|
| Classification | Cocaine Analogue, Radiopharmaceutical wikipedia.orgpatsnap.com | Tropane Alkaloid, Psychoactive Substance reddit.com |
| Primary Molecular Target | Presynaptic Dopamine Transporter (DaT) wikipedia.org | Presynaptic Dopamine Transporter (DaT) reddit.com |
| Interaction with DaT | Binds reversibly with high affinity nih.govrxlist.com | Binds to and inhibits transporter function reddit.com |
| Effect on Dopamine Reuptake | Does not significantly inhibit function reddit.com | Prevents dopamine reuptake from the synapse reddit.com |
| Resulting Physiological Effect | Allows for imaging of DaT density patsnap.com | Causes accumulation of synaptic dopamine, leading to psychoactive effects reddit.com |
Dopamine Transporter as a Molecular Target: Basic Science Considerations
The dopamine transporter (DaT) is a presynaptic transmembrane protein that plays a critical role in regulating dopaminergic neurotransmission. nih.gov Its primary function is the sodium chloride-dependent reuptake of dopamine from the synaptic cleft into the presynaptic neuron, a process essential for terminating the dopamine signal and maintaining synaptic homeostasis. patsnap.comnih.gov DaT is selectively expressed in dopaminergic neurons, making it an ideal molecular target for assessing the integrity of the nigrostriatal dopamine system. nih.gov
In several neurodegenerative disorders, most notably Parkinson's disease and other Parkinsonian syndromes, there is a significant loss of dopaminergic neurons originating in the substantia nigra that project to the striatum. patsnap.comsnmjournals.org This neuronal loss leads to a corresponding reduction in the density of dopamine transporters in these regions. patsnap.com Consequently, the in vivo quantification of DaT serves as a reliable surrogate marker for the number of functional dopaminergic nerve terminals. nih.govmdpi.com
Radiolabeled ligands, such as this compound, have been developed with high affinity and selectivity for DaT to enable its visualization and quantification using neuroimaging techniques like SPECT. snmjournals.org In vitro studies have demonstrated that this compound binds reversibly and with high affinity to the human dopamine transporter, with a reported inhibitory constant (Ki) of 0.62 nM and a half-maximal inhibitory concentration (IC50) of 0.71 nM. rxlist.com The specificity of this binding has been confirmed in competition studies. The DaT inhibitor GBR 12909 effectively competes with this compound for binding, whereas inhibitors of the serotonin transporter (citalopram) and norepinephrine transporter (desipramine) show significantly less competition, highlighting this compound's selectivity for the dopamine transporter. rxlist.com This high selectivity is crucial for generating a clear imaging signal that accurately reflects dopaminergic activity with minimal interference from other monoamine transporter systems. patsnap.com
| Property | Description | Relevance to this compound Imaging |
|---|---|---|
| Function | Mediates reuptake of dopamine from the synaptic cleft into presynaptic neurons. patsnap.comnih.gov | Its presence and density are indicative of functional dopaminergic neurons. nih.gov |
| Location | Presynaptic membrane of dopaminergic neurons, with high density in the striatum. patsnap.com | Allows for targeted imaging of the nigrostriatal pathway, which is affected in Parkinsonian syndromes. snmjournals.org |
| Pathological Relevance | DaT density is significantly reduced in Parkinson's disease and related syndromes due to neuronal loss. patsnap.com | The degree of this compound binding provides a quantitative measure of dopaminergic neurodegeneration. patsnap.commdpi.com |
| Binding Affinity (this compound) | High affinity (Ki = 0.62 nM; IC50 = 0.71 nM). rxlist.com | Ensures strong and stable binding of the radiotracer to the target, resulting in a clear imaging signal. snmjournals.org |
| Binding Selectivity (this compound) | High selectivity for DaT over serotonin (SERT) and norepinephrine (NET) transporters. rxlist.com | Minimizes off-target binding and ensures the imaging signal accurately reflects the status of the dopaminergic system. patsnap.com |
Preclinical Pharmacological and Toxicological Investigations of Ioflupane
In Vivo Pharmacokinetics in Animal Models
Preclinical studies in various animal models have been instrumental in characterizing the absorption, distribution, metabolism, and excretion (ADME) of Ioflupane. These studies provide foundational knowledge of the compound's behavior in a biological system.
Following intravenous administration, this compound exhibits rapid and specific uptake in the brain, with a notable concentration in the striatal regions rich in dopamine (B1211576) transporters. Studies have shown that brain uptake reaches approximately 7% of the injected radioactivity within 10 minutes post-injection, decreasing to about 3% after 5 hours. fda.gov A significant portion of the radioactivity in the brain, around 30%, is localized to the striatum. fda.gov
Beyond the central nervous system, biodistribution studies have identified the lungs and liver as organs with the highest initial uptake of radioactivity. This is followed by a gradual redistribution and clearance of the compound. The table below summarizes the organ biodistribution based on preclinical and clinical research findings, which show strong similarities.
Table 1: Organ Uptake and Normalized Cumulative Activity of this compound
| Source Region | Normalized Cumulative Activity (MBq·h/MBq) |
|---|---|
| Lungs | 1.664 |
| Liver | 1.255 |
This table is interactive. Click on the headers to sort the data.
This compound is rapidly cleared from the bloodstream following intravenous injection. Preclinical and clinical data consistently show that only a small fraction of the administered radioactivity remains in circulation shortly after administration. At 5 minutes post-injection, approximately 5% of the injected radioactivity is present in whole blood. fda.gov
A study in healthy volunteers provided detailed insights into the clearance kinetics, with the percentage of injected activity (%IA) in whole blood decreasing to 2.220% at 30 minutes and further down to 1.098% at 48 hours post-injection. nih.gov Plasma clearance follows a similar rapid pattern.
Table 2: Remaining Radioactivity of this compound in Blood Over Time
| Time Post-Injection | % Injected Activity in Whole Blood (Mean ± SD) | % Injected Activity in Plasma (Mean ± SD) |
|---|---|---|
| 5 minutes | 4.564 ± 1.471 | 2.769 ± 0.773 |
| 30 minutes | 2.220 ± 0.504 | 1.350 ± 0.293 |
| 5 hours | 1.924 ± 0.403 | - |
| 24 hours | 1.348 ± 0.339 | 0.768 ± 0.181 |
This table is interactive. Click on the headers to sort the data.
The primary route of elimination for this compound and its metabolites is through the kidneys, with a smaller portion excreted via the fecal route. By 48 hours after administration, approximately 60% of the injected radioactivity is recovered in the urine, while fecal excretion accounts for about 14%. fda.goveuropa.eu Studies in rats have also indicated diurnal variations in both urinary and fecal iodine excretion, with higher levels observed during the night period, which is linked to patterns of food intake. nih.gov
Table 3: Cumulative Excretion of this compound Radioactivity at 48 Hours
| Excretion Route | Percentage of Injected Radioactivity |
|---|---|
| Urinary | ~60% |
This table is interactive. Click on the headers to sort the data.
The metabolism of this compound results in the formation of several breakdown products. The primary metabolite is [¹²³I]FP-CIT acid, a polar compound that is unable to cross the blood-brain barrier. Other identified metabolites include nor-β-CIT and free iodide. The identification of these metabolites is crucial for understanding the complete pharmacokinetic profile and for interpreting the imaging data accurately, as the distribution of radioactivity over time is influenced by the parent compound and its metabolic products. While these metabolites have been identified, quantitative data on their distribution and concentration in preclinical animal models are not extensively detailed in the available literature.
Non-Clinical Toxicology Studies
A battery of non-clinical toxicology studies has been conducted to establish the safety profile of this compound prior to its clinical use. These studies were performed in both rodent and non-rodent species to assess potential toxicity following acute and repeated intravenous administration.
Single- and repeated-dose intravenous toxicity studies have been carried out in rats, rabbits, and dogs. fda.gov Additionally, acute toxicity has been evaluated in cynomolgus monkeys. fda.gov These studies have consistently demonstrated a wide margin of safety for this compound.
In acute toxicity studies, no mortality or other significant signs of toxicity were observed at doses up to 5,500 times the maximum clinical dose. fda.gov At doses exceeding 1,500 times the maximum clinical dose, pharmacological effects such as mydriasis (dilation of the pupils) and hyperactivity were noted in some species. fda.gov These effects are consistent with the compound's mechanism of action as a dopamine transporter ligand.
In 14-day repeat-dose studies, daily intravenous administration of this compound to rats, rabbits, and dogs did not result in any evidence of toxicity at doses that were between 100 and 32,000 times the maximum human single dose.
Table 4: Summary of Non-Clinical Intravenous Toxicity Studies of this compound
| Study Type | Species | Duration | Key Findings |
|---|---|---|---|
| Acute Toxicity | Rats, Rabbits, Dogs, Cynomolgus Monkeys | Single Dose | No mortality or toxicity up to 5,500 times the maximum clinical dose. Pharmacological effects (mydriasis, hyperactivity) at doses >1,500 times the maximum clinical dose. |
This table is interactive. Click on the headers to sort the data.
Mutagenicity Assessments (In Vitro and In Vivo)
A comprehensive evaluation of the mutagenic potential of this compound has been conducted through a series of in vitro and in vivo assays. The collective evidence from these studies indicates that this compound does not exhibit mutagenic properties. Standard preclinical genotoxicity tests, which are designed to detect substances that can cause genetic mutations, have consistently yielded negative results for this compound.
The assessment of mutagenicity is a critical component of preclinical safety evaluation, aiming to identify any potential for a compound to induce genetic damage that could lead to cancer or other hereditary diseases. The battery of tests performed on this compound has shown no evidence of such potential. These findings are a key part of the non-clinical data that support the safety profile of the compound. rxlist.comeuropa.eunih.gov
The consistent negative results across different mutagenicity testing systems provide a strong indication that this compound does not pose a genotoxic risk to humans. rxlist.comeuropa.eunih.gov
Table 1: Summary of Mutagenicity Assessment Findings for this compound
| Assay Type | Finding |
|---|---|
| In Vitro | No evidence of mutagenic potential. |
Considerations for Carcinogenicity Research
Standard long-term carcinogenicity studies, which are designed to assess the potential of a substance to cause cancer over a significant portion of an animal's lifespan, have not been conducted for this compound. europa.eu The decision to not perform such studies is often based on a weight-of-evidence approach that considers several factors.
Key among these considerations is the absence of any evidence of mutagenic potential from the comprehensive genotoxicity testing program. rxlist.comeuropa.eunih.gov Since mutagenesis is a primary mechanism by which many carcinogens act, the lack of mutagenic activity for this compound reduces the suspicion of carcinogenic potential.
Neuropharmacological Effects in Animal Models
Animal models have been instrumental in elucidating the neuropharmacological profile of this compound. Studies in rats have demonstrated that this compound exhibits a high binding affinity for the dopamine transporter (DAT). nih.gov This characteristic is fundamental to its use as an imaging agent for the dopamine system. In these models, the administration of vanoxerine, a compound that blocks DAT, led to a significant decrease in the striatal uptake of this compound, confirming its binding to this transporter. nih.gov
In addition to its primary interaction with the dopamine transporter, research in animal models suggests that this compound also binds to the serotonin (B10506) transporter (SERT). nih.gov This was evidenced by high uptake of the compound in the hypothalamus, a brain region rich in serotonin transporters. nih.gov To differentiate between its binding to DAT and SERT, studies in rats utilized fluvoxamine (B1237835), a selective serotonin reuptake inhibitor. nih.gov While fluvoxamine did not significantly affect the striatal uptake of this compound, it did reduce its uptake in the hypothalamus, indicating that this compound binds to SERT in this region. nih.gov
These findings from animal models highlight the dual binding characteristics of this compound to both dopamine and serotonin transporters, providing a deeper understanding of its neuropharmacological actions.
Impact of Anesthetics on this compound Uptake in Animal Models
The use of anesthetics in preclinical imaging studies is common practice, but their potential to interfere with the binding of imaging agents is a critical consideration. The effects of various anesthetics on the uptake of this compound have been investigated in animal models to understand and mitigate any potential confounding effects on dopamine transporter imaging.
Studies in animal models have shown that certain anesthetics can influence the binding of this compound to the dopamine transporter. For instance, isoflurane (B1672236) has been observed to have a notable impact on this compound uptake. In contrast, ketamine appears to have a lesser effect on the binding of this compound to the dopamine transporter. These differential effects underscore the importance of selecting an appropriate anesthetic agent for preclinical studies involving dopamine transporter imaging with this compound to ensure the accuracy and reliability of the results.
The interference of anesthetics with this compound uptake may not be limited to direct competition at the dopamine transporter. Indirect mechanisms have been proposed, including the modulation of neurotransmitter systems and signaling pathways that can influence transporter function. One such proposed mechanism involves the nitric oxide (NO) pathway.
Volatile anesthetics, such as isoflurane, have been shown to inhibit the activity of nitric oxide synthase (NOS), the enzyme responsible for producing NO in the brain. nih.gov Nitric oxide is a neurotransmitter that can influence the release and uptake of other neurotransmitters, including dopamine. By altering NO levels, anesthetics could indirectly affect the availability and function of the dopamine transporter, thereby influencing this compound binding. This inhibition of NOS by volatile anesthetics suggests a potential protein-anesthetic interaction. nih.gov In contrast, some intravenous anesthetic agents have not been found to have a direct effect on NOS activity at clinically relevant concentrations. nih.gov This highlights a potential difference in the indirect mechanisms by which various anesthetics may interfere with neurochemical processes. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Fluvoxamine |
| This compound |
| Isoflurane |
| Ketamine |
| Nitric Oxide |
Advanced Neuroimaging Research Methodologies with Ioflupane
Single Photon Emission Computed Tomography (SPECT) Acquisition Protocols
Single Photon Emission Computed Tomography (SPECT) is a nuclear medicine imaging technique that provides three-dimensional information about biological processes in the body. utah.edu It utilizes gamma-emitting radiotracers, such as Ioflupane I-123, which are injected into the bloodstream and bind to specific molecules of interest. utah.edu A gamma camera detects the emitted gamma rays from multiple angles as it rotates around the patient, and a computer reconstructs these two-dimensional projections into a three-dimensional image. utah.eduradiologycafe.com
The quality of [123I]this compound SPECT images is highly dependent on the appropriate selection of collimators and detector systems. Collimators are crucial for ensuring that only gamma rays traveling in a specific direction reach the detector, which maximizes spatial resolution. radiologycafe.com For brain imaging with [123I]this compound, low-energy high-resolution (LEHR) or low-energy ultra-high-resolution (LEUHR) parallel-hole collimators are most commonly used and provide images of acceptable diagnostic quality. snmjournals.org Some research suggests that medium-energy (ME) collimators may improve image quality by reducing septal penetration from the high-energy gamma emissions of Iodine-123. researchgate.netsnmjournals.org Fanbeam collimators, if available, may also be preferred. snmjournals.org
The detector system, typically a gamma camera, can have a single head or multiple heads. radiologycafe.com Multi-head cameras, often dual-head systems, are common and can reduce acquisition time as each head only needs to rotate 180 degrees for a complete scan. radiologycafe.comyoutube.com The use of a single-detector camera may result in less than optimal resolution. snmjournals.org Modern SPECT systems are often hybrid SPECT/CT scanners, which integrate a CT scanner. This allows for the fusion of functional SPECT data with anatomical CT images and enables CT-based attenuation correction, improving the accuracy of the SPECT images. radiologycafe.com
| Collimator Type | Primary Use | Advantages | Disadvantages |
| Low-Energy High-Resolution (LEHR) | Brain Imaging | Good resolution for diagnostic quality images. snmjournals.org | May be susceptible to septal penetration from high-energy photons. researchgate.net |
| Low-Energy Ultra-High-Resolution (LEUHR) | Brain Imaging | Potentially higher resolution than LEHR. snmjournals.org | Similar susceptibility to high-energy photon penetration as LEHR. researchgate.net |
| Medium-Energy (ME) | Recommended for [123I] imaging | Substantially improves image quality by reducing septal penetration. researchgate.net | Not as commonly used as LEHR for this specific application. |
| Fanbeam | Brain Imaging | Can offer improved resolution and sensitivity. snmjournals.org | Can only be used with circular orbits. radiologycafe.com |
The fundamental principle of gamma ray detection in SPECT involves the interaction of gamma rays, emitted from the radiotracer within the patient, with a detector material. fas.org The most common detector material is a thallium-doped sodium iodide (NaI(Tl)) scintillation crystal. wikipedia.org When a gamma ray strikes the crystal, its energy is absorbed and re-emitted as a flash of light (scintillation). fas.org This light is then converted into an electrical signal by a photomultiplier tube (PMT). wikipedia.org The intensity of the electrical pulse is proportional to the energy of the detected gamma ray. fas.org
This compound labeled with Iodine-123 ([123I]this compound) is a radiopharmaceutical designed to bind to dopamine (B1211576) transporters (DAT), which are proteins located on the presynaptic terminals of dopaminergic neurons. snmjournals.orgdartmouth.edu The striatum, a key region of the brain involved in motor control, has a high density of these neurons. snmjournals.org By performing a SPECT scan 3 to 6 hours after the injection of [123I]this compound, it is possible to visualize the distribution and density of DAT in the striatum. snmjournals.org A reduced signal in this area indicates a loss of dopaminergic nerve terminals, a hallmark of parkinsonian syndromes. snmjournals.orgnih.gov
Quantitative Image Analysis Techniques
Quantitative analysis of [123I]this compound SPECT images provides objective measures to support visual interpretation and improve diagnostic accuracy. mdpi.com These techniques are essential for longitudinal studies monitoring disease progression and for research purposes.
The most common quantitative measure used in [123I]this compound SPECT is the Striatal Binding Ratio (SBR). mdpi.comfrontiersin.org The SBR provides a semi-quantitative value of the tracer's accumulation in the striatum relative to a region with non-specific binding. nih.gov It is calculated by comparing the radioactivity in the striatum with that in a reference region, typically the occipital cortex, which has a low concentration of dopamine transporters. snmjournals.org
The formula for SBR is: SBR = (Mean counts in striatal ROI - Mean counts in background ROI) / Mean counts in background ROI snmjournals.org
Optimization of SBR calculation is crucial for ensuring reproducibility and accuracy. nih.gov This includes standardizing the choice of the reference region and the method for defining the striatal regions of interest. researchgate.net Various software packages and methods have been developed to automate and refine this process. frontiersin.orgresearchgate.net
| SBR Calculation Method | Description | Key Features |
| Manual ROI | An operator manually draws regions of interest on the striatum and background. frontiersin.org | Relies on operator expertise; can have inter- and intra-observer variability. mdpi.com |
| Semi-Automated | Utilizes templates or algorithms to assist in placing ROIs, with operator adjustment. mdpi.com | Reduces variability compared to manual methods. |
| Fully Automated | Employs standardized anatomical atlases to automatically define ROIs without manual intervention. mdpi.com | Offers high reproducibility and objectivity. mdpi.com |
Regions of Interest (ROIs) are two-dimensional areas, and Volumes of Interest (VOIs) are three-dimensional volumes, delineated on the SPECT images to extract quantitative data. snmjournals.orgbrainvoyager.com In the context of [123I]this compound SPECT, ROIs or VOIs are placed over the striatum (and its subregions like the caudate and putamen) and a reference region (e.g., occipital lobe). snmjournals.orgnih.gov
The accurate definition of these regions is critical for reliable SBR calculation. mdpi.com Manual delineation can be subjective, leading to variability. mdpi.com Therefore, standardized templates and automated methods are increasingly used to ensure consistency. frontiersin.orgnih.gov For instance, a predefined trapezoidal VOI may be used to encompass all striatal counts. mdpi.com The reference VOI is often defined as the whole brain outside of the striatal VOI. mdpi.com
To overcome the limitations of manual and semi-automated methods, fully automated, atlas-based quantification approaches have been developed. mdpi.comnih.gov These methods utilize a digital brain atlas that is spatially registered to the individual patient's SPECT image. snmjournals.org Predefined VOIs from the atlas for the striatum, caudate, putamen, and reference regions are then automatically applied to the patient's scan to calculate uptake ratios and SBRs. snmjournals.org
The evaluation of these automated methods has demonstrated high accuracy in differentiating between individuals with and without dopaminergic deficits. snmjournals.orgsnmjournals.org For example, one study found that an automated atlas-based method achieved over 90% accuracy in distinguishing Parkinson's disease patients from healthy controls using a z-score cutoff for a single atlas region. snmjournals.org These automated approaches offer the significant advantages of being rapid, objective, and highly reproducible, making them valuable tools for both clinical practice and research. mdpi.comnih.gov
Image Processing and Normalization Algorithms
Advanced neuroimaging research involving this compound relies heavily on sophisticated image processing and normalization algorithms to ensure the accuracy and comparability of findings. These computational steps are critical for minimizing variability between subjects and studies, thereby enhancing the statistical power and reliability of the results.
Intensity Normalization Methodologies (e.g., α-Stable Distributions)
Intensity normalization is a crucial preprocessing step in the analysis of this compound SPECT images, as it standardizes the intensity range across different scans. nih.gov This is vital for automatic supervised image segmentation and classification methods that assume a standardized intensity distribution. nih.govnih.gov One linear approach to intensity normalization utilizes the α-stable distribution. nih.govnih.gov This method is based on the assumption that the histogram of intensity values in the brain images, after excluding high-uptake areas like the striatum, follows an α-stable distribution, which is characterized by being unimodal, heavy-tailed, and skewed. researchgate.net
The α-stable distribution is defined by four parameters: the characteristic exponent (α), the skewness parameter (β), the scale parameter (γ), and the location parameter (δ). researchgate.net By modeling the intensity distribution of non-specific binding regions with this distribution, a linear transformation can be applied to homogenize the intensity information across different SPECT images. researchgate.net This approach has been compared to other methods, such as those based on the specific-to-non-specific binding ratio or Gaussian Mixture Model (GMM) image filtering. nih.govnih.gov While GMM-based filtering and mean-squared error (MSE) optimization methods have shown to sometimes outperform the α-stable approach in improving diagnostic accuracy for Parkinsonian syndromes, the α-stable distribution remains a significant and widely used technique for intensity normalization in this compound imaging research. nih.gov
Spatial Normalization Techniques for Inter-Subject and Inter-Study Comparability
Spatial normalization is a fundamental image registration process that transforms brain scans into a common stereotaxic space. wikipedia.orgbiorxiv.org This process is essential for neuroimaging research as it allows for direct comparison of brain regions across different individuals and studies, accounting for variations in brain size and shape. nih.govwikipedia.org For this compound SPECT data, this ensures that a specific voxel in one image corresponds to the same anatomical location in another, which is critical for group analyses and finding common patterns of radiotracer uptake. nih.govwikipedia.org
A common approach involves using software packages like Statistical Parametric Mapping (SPM). nih.govnih.gov In this process, each subject's SPECT image is warped to align with a standardized template, such as one conforming to the Montreal Neurological Institute (MNI) space. biorxiv.orgnih.gov The transformation can be based solely on the functional SPECT data or can be enhanced by using an individual's structural Magnetic Resonance Imaging (MRI) scan. wikipedia.orgnih.gov MRI-aided spatial normalization is often considered more accurate because it leverages the superior anatomical detail of MRI to guide the alignment of the functional SPECT image. nih.gov This involves co-registering the SPECT image to the subject's MRI, and then normalizing the MRI to a standard template. The resulting transformation parameters are then applied to the SPECT data. biorxiv.orgnih.gov The development of specific this compound SPECT templates can further refine this process, potentially offering accurate normalization without requiring an MRI for every subject. nih.gov
Multimodal Preclinical Imaging Studies
The integration of this compound SPECT with other imaging modalities in preclinical research offers a powerful approach to studying the dopaminergic system. By combining the functional information from SPECT with the anatomical detail of other techniques, researchers can gain a more comprehensive understanding of neurodegenerative processes in animal models. nih.gov
Integration of SPECT with Computed Tomography (SPECT/CT)
The combination of SPECT with Computed Tomography (SPECT/CT) in preclinical studies provides fused images that superimpose functional this compound data onto high-resolution anatomical images from the CT scan. nih.govdartmouth.edu This integration is invaluable for accurately localizing the radiotracer uptake within specific brain structures. nih.gov Furthermore, the CT data can be used for attenuation correction of the SPECT signal, which improves the quantitative accuracy of the this compound binding measurements. nih.govdartmouth.edu In preclinical research, SPECT/CT is widely applied in fields like oncology and has significant utility in neuroscience for localizing and quantifying neurotransmitter systems. nih.gov
Integration of SPECT with Magnetic Resonance Imaging (SPECT/MRI)
Combining this compound SPECT with Magnetic Resonance Imaging (SPECT/MRI) offers the significant advantage of pairing functional SPECT data with the superior soft-tissue contrast of MRI. nih.gov This is particularly beneficial in neuroscience research, where precise anatomical delineation of brain structures is critical. nih.gov While integrated SPECT/MRI systems are less common than SPECT/CT, preclinical studies often involve separate acquisitions followed by co-registration of the images. nih.gov The development of MR-compatible SPECT detectors, such as those using cadmium zinc telluride (CZT), has paved the way for systems that can acquire SPECT and MRI data simultaneously, ensuring perfect spatial and temporal registration of the functional and anatomical information. johnshopkins.edu This multimodal approach enhances the ability to study the relationship between dopaminergic deficits and structural brain changes in animal models of neurological disorders. nih.gov
Development and Application of AwakeSPECT for Conscious Animal Imaging
A significant challenge in preclinical neuroimaging is the confounding effect of anesthesia on brain function and radiotracer kinetics. nih.gov The development of AwakeSPECT addresses this issue by enabling SPECT imaging of conscious, unrestrained animals, such as mice. nih.gov This system uses head-tracking technology and motion correction algorithms to allow for the acquisition of clear images from awake animals. nih.gov
Studies using AwakeSPECT with this compound have demonstrated the feasibility of measuring dopamine transporter binding potential in conscious mice. nih.gov Notably, these studies have revealed that the binding potential of this compound in awake animals can be significantly different—on the order of 50% lower—than that measured in the same animals under isoflurane (B1672236) anesthesia. nih.gov This highlights the profound impact of anesthetics on the dopaminergic system and underscores the value of awake imaging techniques for obtaining more physiologically relevant data in preclinical research. nih.gov
Comparative Methodologies with Other Dopamine Transporter Radiotracers
This compound, a cocaine analog, is a crucial radiopharmaceutical used in neuroimaging for diagnosing Parkinson's disease and related syndromes. wikipedia.org It functions by binding to dopamine transporters (DAT) in the brain's striatal region, allowing for the visualization and quantification of these transporters through single-photon emission computed tomography (SPECT). wikipedia.orgdartmouth.edu The following sections delve into a comparative analysis of this compound ([¹²³I]FP-CIT) with other radiotracers used for dopamine transporter imaging.
While [¹²³I]FP-CIT is utilized in SPECT imaging, [¹⁸F]FP-CIT is its positron-emitting counterpart for PET scans. Both are effective in diagnosing Parkinson's disease by detecting reduced dopamine transporter density. nih.govbohrium.com
Key Research Findings:
Diagnostic Accuracy: Head-to-head comparisons have shown that both radiotracers exhibit a decrease in uptake in individuals with Parkinson's disease compared to controls. nih.govresearchgate.net Visual analysis using either method has been found to not significantly affect diagnostic accuracy in preliminary studies. nih.govresearchgate.net
Image Contrast and Quantification: Semiquantitative analysis suggests that [¹⁸F]FP-CIT PET/CT provides better image contrast than [¹²³I]FP-CIT SPECT/CT. nih.govresearchgate.net Studies have reported higher mean specific binding ratios (SBR) with [¹⁸F]FP-CIT PET. nih.govresearchgate.net For instance, one study found the mean SBR for [¹⁸F]FP-CIT PET/CT to be 2.19 ± 0.87, significantly higher than the 1.22 ± 0.49 for [¹²³I]FP-CIT SPECT/CT. nih.govresearchgate.net
Correlation: Despite differences in SBR values, a strong positive correlation exists between the SBR of [¹²³I]FP-CIT SPECT/CT and [¹⁸F]FP-CIT PET/CT (r = .78). nih.govresearchgate.net The putamen to caudate ratios (PCR) also show a positive correlation between the two modalities (r = .71). nih.govresearchgate.net
Tracer Kinetics: [¹⁸F]FP-CIT is noted for having superior tracer kinetics compared to [¹²³I]FP-CIT. nih.gov
Methodological Differences:
Imaging Modality: The primary difference lies in the imaging technology used: SPECT for [¹²³I]FP-CIT and PET for [¹⁸F]FP-CIT. PET imaging generally offers higher spatial and temporal resolution compared to SPECT. nih.gov
Patient Throughput: PET imaging with tracers like [¹⁸F]FE-PE2I allows for faster patient throughput due to more rapid kinetics, reducing the time between injection and imaging, as well as shortening the imaging protocol itself. nih.gov
Thyroid Blockade: The use of ¹⁸F-labeled tracers eliminates the need for thyroid-blocking agents, which are required with ¹²³I-labeled compounds to prevent uptake of free radioiodine by the thyroid gland. nih.gov
Table 1: Comparative Metrics of [¹²³I]FP-CIT SPECT/CT and [¹⁸F]FP-CIT PET/CT
| Metric | [¹²³I]FP-CIT SPECT/CT | [¹⁸F]FP-CIT PET/CT | p-value |
|---|---|---|---|
| Mean Specific Binding Ratio (SBR) | 1.22 ± 0.49 | 2.19 ± 0.87 | < 0.01 |
| Mean Putamen to Caudate Ratio (PCR) | 0.98 ± 0.06 | 1.31 ± 0.19 | 0.06 |
This compound ([¹²³I]FP-CIT) is often compared with other iodine-123 labeled ligands for DAT imaging, such as [¹²³I]β-CIT.
Key Research Findings:
Tracer Kinetics and Imaging Time: [¹²³I]FP-CIT is an analog of [¹²³I]β-CIT but demonstrates faster kinetics. nih.gov [¹²³I]β-CIT has a prolonged period of striatal uptake, necessitating imaging 14-24 hours post-injection for stable quantitative measurements. nih.gov In contrast, [¹²³I]FP-CIT reaches peak uptake in the brain within hours, allowing for earlier imaging. nih.gov
Striatal Washout: Research indicates that [¹²³I]FP-CIT washes out from the striatum about 15-20 times faster than [¹²³I]β-CIT. nih.gov The washout rate for [¹²³I]FP-CIT has been measured at 8.2% per hour in Parkinson's disease patients and 4.9% per hour in healthy controls. nih.gov
Binding Affinity and Selectivity: While [¹²³I]β-CIT binds with high affinity to both dopamine and serotonin (B10506) transporters, [¹²³I]FP-CIT offers greater selectivity for the dopamine transporter. nih.gov
Quantification of DAT Loss: Studies comparing the two tracers in the same subjects have shown that both demonstrate decreased striatal uptake in Parkinson's disease patients. nih.gov However, the estimated loss of dopamine transporters tends to be higher with [¹²³I]FP-CIT. This is potentially due to its faster washout rate and the establishment of transient equilibrium, which may lead to an overestimation of DAT density, particularly in healthy individuals. nih.gov
Table 2: Comparison of Striatal Uptake (V"3) between [¹²³I]β-CIT and [¹²³I]FP-CIT
| Radiotracer | Parkinson's Disease Patients (Mean V"3) | Healthy Controls (Mean V"3) |
|---|---|---|
| [¹²³I]β-CIT | 3.5 | 6.7 |
| [¹²³I]FP-CIT | 1.34 | 3.70 |
Technetium-99m labeled tracers, such as [⁹⁹mTc]TRODAT-1, provide an alternative to iodine-123 labeled agents for DAT SPECT imaging.
Key Research Findings:
Diagnostic Performance: Both [¹²³I]FP-CIT and [⁹⁹mTc]TRODAT-1 show high sensitivity for detecting dopamine transporter deficits. researchgate.net However, studies suggest that [¹²³I]FP-CIT has superior accuracy for the early differential diagnosis of idiopathic parkinsonism. One study reported a classification accuracy of 93% for [¹²³I]FP-CIT versus 87% for [⁹⁹mTc]TRODAT-1. researchgate.net
Sensitivity for Disease Progression: [¹²³I]FP-CIT has demonstrated better sensitivity for monitoring disease progression. researchgate.net A significant correlation was found between disease duration and the putamen binding index for [¹²³I]FP-CIT, a correlation that was not significant for [⁹⁹mTc]TRODAT-1. researchgate.net
Image Quality and Binding Ratios: [¹²³I]FP-CIT has been reported to have a higher striatum-to-occipital cortex binding ratio compared to [⁹⁹mTc]TRODAT-1, which contributes to its increased accuracy in early-stage diagnosis. researchgate.net Some research suggests that [⁹⁹mTc]TRODAT-1 SPECT images may be more accurate and clearer than those from ¹³¹I-FP-CIT (a different isotope than the standard ¹²³I). snmjournals.org
Availability and Cost: A significant advantage of [⁹⁹mTc]TRODAT-1 is the use of Technetium-99m, which is readily available from generators and is less expensive than the cyclotron-produced Iodine-123. sciencepublishinggroup.comnih.gov
Methodological Considerations:
Imaging Protocol: The time from injection to imaging is similar for both radiotracers, typically around 4 hours. researchgate.net
Quantitative Analysis: Different studies have used various quantitative indices, but the fundamental approach of measuring specific binding in the striatum relative to a reference region (like the occipital cortex) is common for both.
Table 3: Diagnostic Accuracy Comparison between [¹²³I]FP-β-CIT and [⁹⁹mTc]TRODAT-1
| Parameter | [¹²³I]FP-β-CIT | [⁹⁹mTc]TRODAT-1 |
|---|---|---|
| Maximal Classification Accuracy | 93% | 87% |
| Sensitivity | 95% | 92% |
| Specificity | 86% | 70% |
Ioflupane in Mechanistic and Basic Science Research of Dopaminergic Systems
Investigation of Nigrostriatal Pathway Integrity using Ioflupane as a Molecular Probe
The nigrostriatal pathway, a critical brain circuit for motor control, is characterized by dopaminergic neurons originating in the substantia nigra and projecting to the striatum. The integrity of this pathway is compromised in several neurodegenerative disorders. [¹²³I]this compound single-photon emission computed tomography (SPECT) imaging is a valuable technique for assessing the health of these neurons. nih.govnih.gov By measuring the density of DAT, researchers can infer the degree of neuronal degeneration.
This compound is a cocaine analog that demonstrates high-affinity binding to the presynaptic dopamine (B1211576) transporter. europa.eudartmouth.edu This specific binding allows [¹²³I]this compound to act as a surrogate marker for the integrity of dopaminergic nigrostriatal neurons. europa.eu The density of DAT on the terminals of these neurons is considered an indicator of their vitality. nih.gov In conditions where these neurons degenerate, the number of available DATs for [¹²³I]this compound to bind to is reduced. patsnap.com
While this compound also binds to the serotonin (B10506) transporter, its affinity for the dopamine transporter is approximately ten times higher, making it a relatively specific marker for the dopaminergic system. europa.eu Research has shown a direct correlation between decreased DAT in the putamen and the severity of motor symptoms in neurodegenerative diseases. mdpi.com
Studies in animal models have been crucial in validating the use of this compound imaging as a marker for nigrostriatal health. In non-human primates treated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which selectively destroys dopaminergic neurons, a significant reduction in striatal DAT availability is observed, paralleling the loss of these neurons. nih.gov
However, the relationship between DAT imaging signals and the actual number of nigral cells is not always linear. nih.gov In MPTP-treated monkey models, a strong correlation between striatal uptake of DAT radiotracers and stereological nigral cell counts was found primarily when cell loss was less than 50%. mdpi.com This suggests a "flooring effect" in cases of moderate to severe parkinsonism, where the imaging signal may not fully reflect the extent of neuronal loss. mdpi.com
Preclinical studies using mouse models of specific pathologies, such as those expressing β-amyloid and tau, have utilized PET imaging to investigate the interplay between different biomarkers of neurodegeneration. nih.gov While not directly using this compound, these studies highlight the importance of animal models in correlating imaging findings with underlying neuropathology. nih.govnih.gov
Research on Compensatory Mechanisms in Dopaminergic Systems
In the early stages of dopaminergic neuron loss, the brain can exhibit compensatory mechanisms to maintain normal function. patsnap.com Research suggests that DAT density might be modulated as one of these compensatory responses. nih.gov In cases of presynaptic dopaminergic loss, a downregulation of DAT may occur in an attempt to increase the concentration of dopamine in the synaptic cleft. e-lactancia.org This adaptive response could mean that in the initial phases of a neurodegenerative process, the reduction in DAT as measured by this compound imaging might be greater than the actual loss of intact synapses. e-lactancia.org
Modulation of Dopamine Transporter Density and Function in Preclinical Models
Preclinical models are instrumental in studying the modulation of DAT density and function. These models allow for controlled experiments to understand how various factors, including genetic predispositions and exposure to toxins, can influence DAT levels. For instance, animal models have demonstrated that striatal DAT uptake is strongly correlated with striatal dopamine levels. mdpi.com
Research has also explored the influence of dopaminergic medications on DAT binding. mdpi.com Some studies suggest that certain dopamine receptor agonists may lead to an increase in [¹²³I]this compound binding. nih.gov These findings from preclinical and clinical research highlight that DAT expression is not solely a reflection of nigral neuron vitality but can also be influenced by synaptic involvement and compensatory mechanisms. nih.gov
Interference Studies with Pharmacological Agents on this compound Binding in Research Settings
A significant area of research involves understanding how various pharmacological agents can interfere with the binding of this compound to the dopamine transporter. This is crucial for the accurate interpretation of imaging results in both research and clinical settings. snmjournals.orgmedscape.comscielo.br
A variety of medications and substances are known to bind to the dopamine transporter with high affinity and can therefore interfere with this compound imaging. nih.govsnmjournals.orgmedscape.comscielo.br These compounds can compete with this compound for binding sites, potentially leading to a false-positive result that mimics a degenerative condition. snmjournals.org
Table 1: Medications and Substances with Potential to Interfere with this compound Binding
It is important to note that while some selective serotonin reuptake inhibitors (SSRIs), like sertraline, may slightly increase or decrease this compound binding to the dopamine transporter, they are generally not expected to interfere with the visual interpretation of the scan. europa.eunih.gov
Conversely, several medications have been shown through clinical trials and animal studies not to interfere with this compound imaging.
Table 2: Medications Not Expected to Interfere with this compound Imaging
Table of Mentioned Compounds
Influence of Selective Serotonin Reuptake Inhibitors
The interaction between this compound and Selective Serotonin Reuptake Inhibitors (SSRIs) within the dopaminergic system is a subject of ongoing research, with studies presenting varied and sometimes conflicting results. This compound exhibits a high affinity for the dopamine transporter (DAT), which is its primary target for imaging the integrity of the nigrostriatal dopaminergic pathway. europa.eupatsnap.com However, it also possesses a lower, yet significant, affinity for the serotonin transporter (SERT), which is the primary target of SSRI medications. europa.eu This cross-reactivity is central to the observed interactions.
Research indicates that SSRIs can either increase or decrease the binding of this compound to the dopamine transporter. europa.eurxlist.com The specific effect may be dependent on the particular SSRI used, as well as other patient-specific factors. For instance, medications such as sertraline, paroxetine, and citalopram (B1669093) have been noted to potentially alter this compound binding. rxlist.commedscape.com
Some studies suggest that the influence of SSRIs on the quantification of this compound binding to the DAT is generally minimal and unlikely to interfere with the visual interpretation of the scans in a clinical setting. richtlijnendatabase.nlrsna.org However, other case studies have raised concerns about the potential for SSRIs to produce false-positive results in dopamine transporter imaging. bgs.org.uk This has led to some debate and inconsistent guidance regarding the discontinuation of SSRIs prior to an this compound scan. bgs.org.uk
A retrospective analysis of 72 patient records, where 11% were taking an SSRI at the time of their scan, found that these patients were not more likely to have a positive DaT scan result than those not taking SSRIs. bgs.org.uk This suggests that in a broader patient population, the impact of SSRIs may not be statistically significant. Nevertheless, a pragmatic approach is often recommended, where the decision to continue or temporarily discontinue SSRI medication is made on a case-by-case basis, and the imaging results are always interpreted in the full clinical context. bgs.org.uk
It has been proposed that some SSRIs could even lead to an increase in the striatal specific binding ratio (SBR) of this compound. nih.gov This could potentially mask a true dopaminergic deficit, leading to an underestimation of neuronal loss. nih.gov The mechanism behind this is thought to be related to the competitive binding at both DAT and SERT.
Table 1: Effects of Specific SSRIs on this compound Binding
| SSRI | Reported Effect on this compound Binding | Reference |
|---|---|---|
| Sertraline | May increase or decrease binding | europa.eurxlist.com |
| Paroxetine | May increase or decrease binding | rxlist.commedscape.com |
| Citalopram | May increase or decrease binding | rxlist.commedscape.com |
| Fluoxetine | Potential for interaction due to binding to DAT | drugs.com |
| Escitalopram | May decrease effects by receptor binding competition | medscape.com |
Impact of Norepinephrine (B1679862) Reuptake Inhibitors
The influence of norepinephrine reuptake inhibitors (NRIs) on this compound binding to the dopamine transporter has been a subject of scientific investigation, revealing nuanced interactions within the brain's monoaminergic systems.
One notable study investigated the effect of desipramine (B1205290), a selective NRI, on this compound binding. The research demonstrated that desipramine did not have a discernible effect on the level of striatal binding of this compound. rxlist.com This suggests that at the level of the striatum, where dopamine transporters are densely concentrated and are the primary target for this compound imaging, NRIs like desipramine may not significantly interfere with the binding process.
However, the same study revealed a significant reduction in extrastriatal binding of this compound by 60% to 85% in the presence of desipramine. rxlist.com This finding indicates that while the primary diagnostic target of this compound imaging (the striatum) may be unaffected, the binding characteristics in other brain regions can be substantially altered by NRIs. This is an important consideration in research settings where extrastriatal binding is being quantified and analyzed.
The mechanism underlying this differential effect is likely related to the regional distribution and relative densities of dopamine and norepinephrine transporters throughout the brain, as well as the specific binding profile of this compound and the interacting NRI.
Table 2: Research Findings on the Impact of NRIs on this compound Binding
| NRI | Effect on Striatal this compound Binding | Effect on Extrastriatal this compound Binding | Reference |
|---|---|---|---|
| Desipramine | No significant effect | Reduced by 60-85% | rxlist.com |
Modulation by Anticholinergic Agents and Opiates
Anticholinergic Agents
Anticholinergic medications can modulate the binding of this compound to the dopamine transporter, with effects varying depending on the specific agent. Benztropine (B127874), an anticholinergic drug, has demonstrated a relatively high affinity for the dopamine transporter. richtlijnendatabase.nl This affinity can lead to competitive inhibition, resulting in a reduction of this compound binding to the DAT. richtlijnendatabase.nl Consequently, it is often recommended to discontinue benztropine for a period before undergoing an this compound scan to avoid potential interference with the imaging results. richtlijnendatabase.nl
In contrast, other anticholinergic agents may have a different effect. For instance, scopolamine (B1681570) has been suggested to potentially increase striatal this compound binding ratios. richtlijnendatabase.nl While withdrawal of scopolamine is not typically recommended for visual analysis of the scans, the potential for this interaction should be taken into consideration when interpreting the results of patients concurrently using this medication. richtlijnendatabase.nl
The influence of cholinesterase inhibitors, which have an indirect cholinergic effect, is generally considered to be small and unlikely to significantly impact this compound imaging. richtlijnendatabase.nl
Opiates
The interaction between opiates and this compound binding to the dopamine transporter is an area of ongoing investigation, with current data suggesting that the effects may be specific to the opiate .
Fentanyl, a potent synthetic opioid, has been shown to potentially cause a reduction in the binding of radiotracers to the striatal dopamine transporter. richtlijnendatabase.nl Due to this potential for interference, it is often recommended that fentanyl be withdrawn for a period before an this compound scan. richtlijnendatabase.nl
For other opiates, the evidence is less definitive. While it cannot be entirely ruled out that other opioid medications may influence this compound binding, the existing data are not sufficiently strong to warrant a general recommendation for their withdrawal prior to a routine scan. richtlijnendatabase.nl Therefore, the decision to discontinue opiate medication is typically made on a case-by-case basis, weighing the potential for imaging interference against the clinical needs of the patient.
Table 3: Modulation of this compound Binding by Anticholinergic Agents and Opiates
| Agent Class | Specific Agent | Reported Effect on this compound Binding | Reference |
|---|---|---|---|
| Anticholinergic | Benztropine | Reduced binding due to high affinity for DAT | richtlijnendatabase.nl |
| Anticholinergic | Scopolamine | May increase striatal binding ratios | richtlijnendatabase.nl |
| Opiate | Fentanyl | May cause reduced striatal binding | richtlijnendatabase.nl |
Q & A
Q. What is the role of Ioflupane ([123I]FP-CIT) SPECT imaging in differentiating Parkinsonian syndromes from non-degenerative movement disorders?
this compound SPECT is used to assess presynaptic dopaminergic deficits by binding to dopamine transporters (DaT) in the striatum. It helps distinguish Parkinsonian syndromes (e.g., Parkinson’s disease, multiple system atrophy) from non-degenerative disorders like essential tremor. However, it cannot differentiate between Parkinson’s disease (PD), progressive supranuclear palsy (PSP), or multiple system atrophy (MSA) due to overlapping dopaminergic loss patterns. Methodologically, studies should combine visual analysis (e.g., 7-point scale) with semiquantitative measures like specific binding ratios (SBR) to improve diagnostic specificity .
Q. How should researchers validate the diagnostic accuracy of this compound imaging against pathological findings?
Pathological validation requires post-mortem correlation with nigrostriatal Lewy body pathology. For example, Hughes et al. (1992) found that 24% of clinically diagnosed PD cases lacked Lewy bodies, highlighting discrepancies between clinical and pathological diagnoses. Researchers should design longitudinal studies with autopsy confirmation, using standardized criteria (e.g., UK Brain Bank criteria) to minimize diagnostic errors. Sensitivity and specificity calculations should incorporate pooled data from multiple trials to account for variability in small cohorts .
Q. What methodological considerations are critical for designing this compound SPECT studies in early-stage Parkinson’s disease?
Key considerations include:
- Patient selection : Enroll subjects with clinically uncertain Parkinsonism to avoid selection bias.
- Imaging protocols : Standardize acquisition timing (3–6 hours post-injection) and use high-resolution collimators.
- Data analysis : Combine visual interpretation with semiquantitative metrics (e.g., striatal-to-background ratios) to reduce inter-rater variability. Software tools like syngo.SPECT Striatal Analysis provide reproducibility by comparing results against normative databases .
Advanced Research Questions
Q. How can researchers resolve discrepancies between this compound SPECT and cardiac [123I]-mIBG imaging in neurodegenerative disease diagnosis?
Discrepancies arise due to differing pathophysiological targets: this compound measures dopaminergic integrity, while mIBG assesses cardiac sympathetic innervation. In cases of divergent results (e.g., normal DaT scan but abnormal mIBG), consider drug interference (e.g., calcium channel blockers altering mIBG uptake) or comorbid conditions (e.g., Lewy body dementia with mixed pathology). Advanced studies should include pharmacokinetic analyses of interfering medications and longitudinal clinical follow-up to reconcile imaging-clinical mismatches .
Q. What are the best practices for semiquantitative analysis of longitudinal this compound SPECT data in tracking dopaminergic degeneration?
Use region-of-interest (ROI) methods to calculate annualized SBR decline rates, reflecting dopaminergic neuron loss. For example, a retrospective study by Apostolova et al. calculated annual SBR drops of 4–8% in Parkinson’s patients. Normalize data to age-matched controls and account for interscan intervals (≥12 months). Advanced software like syngo.MI Neuro DB Creation enables custom reference databases to improve quantification accuracy across imaging systems (e.g., 2D vs. 3D CZT cameras) .
Q. How do calcium channel blockers and other medications confound this compound SPECT interpretation, and how can these effects be mitigated?
Calcium channel blockers (e.g., verapamil) may increase sympathetic activity, indirectly affecting mIBG uptake but not DaT binding. However, no direct pharmacological interaction with this compound has been confirmed. To mitigate confounding:
- Screen participants for medications affecting autonomic or dopaminergic systems.
- Include washout periods (≥5 half-lives) for reversible inhibitors.
- Use multivariate regression models to adjust for drug effects in statistical analyses .
Q. What strategies improve the reliability of this compound imaging in multicenter clinical trials?
Standardize imaging protocols across sites using harmonized acquisition parameters (e.g., scanner type, reconstruction algorithms). Implement cross-calibration phantoms and centralized semiquantitative analysis platforms. Pooled data from four trials demonstrated 93% sensitivity and 87% specificity for this compound in detecting dopaminergic deficits, underscoring the value of multicenter collaboration to enhance statistical power .
Q. How can researchers address the limitations of this compound in differentiating Parkinsonian subtypes (e.g., PD vs. MSA)?
Combine this compound SPECT with ancillary biomarkers:
- MRI : Assess pontine atrophy ("hot cross bun" sign) in MSA.
- CSF analysis : Measure α-synuclein levels for PD or tau for PSP.
- Clinical scoring : Use the MDS-UPDRS to track symptom progression. Multimodal studies improve diagnostic specificity but require rigorous blinding to avoid bias .
Methodological Resources
Q. What tools are available for semiquantitative analysis of this compound SPECT images?
- syngo.SPECT Striatal Analysis : Provides striatal-to-background ratios and left/right asymmetry indices.
- Apostolova 7-point scale : Validated visual scoring system for clinical correlation.
- CZT-dedicated databases : Reduce discrepancies between visual and semiquantitative ratings in cadmium-zinc-telluride (CZT) camera studies .
Q. How should researchers design longitudinal studies to assess dopaminergic degeneration using this compound?
Include baseline and follow-up scans (minimum 12–24 months apart) in patients with uncertain Parkinsonism. Use mixed-effects models to account for intersubject variability and covariates (e.g., age, disease duration). Report annualized SBR decline rates and correlate with clinical outcomes (e.g., Hoehn & Yahr stage) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
